molecular formula C26H20BrClN2O4S B295613 (2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295613
M. Wt: 571.9 g/mol
InChI Key: ALARHUKWKNMAPT-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the activity of protein kinases, which are involved in various signaling pathways in the cell.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and HCV, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potent activity against various biological targets, its relative ease of synthesis, and its low toxicity. However, limitations include its poor solubility in aqueous solutions and its limited stability under certain conditions.

Future Directions

For research on (2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include further studies on its mechanism of action, optimization of its synthesis method, and development of more stable and soluble analogs. It also has potential applications in drug delivery systems and nanotechnology.

Synthesis Methods

The synthesis of (2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 3-(4-chlorophenoxy)propylamine with 2-(bromomethyl)-5-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-aminothiazole and 1,3-dibromo-5,5-dimethylhydantoin to yield the final product.

Scientific Research Applications

(2Z)-2-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antiviral, and antibacterial properties.

Properties

Molecular Formula

C26H20BrClN2O4S

Molecular Weight

571.9 g/mol

IUPAC Name

(2Z)-2-[[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H20BrClN2O4S/c1-32-22-14-16(15-23-25(31)30-21-6-3-2-5-20(21)29-26(30)35-23)13-19(27)24(22)34-12-4-11-33-18-9-7-17(28)8-10-18/h2-3,5-10,13-15H,4,11-12H2,1H3/b23-15-

InChI Key

ALARHUKWKNMAPT-HAHDFKILSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=C(C=C5)Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=C(C=C5)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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